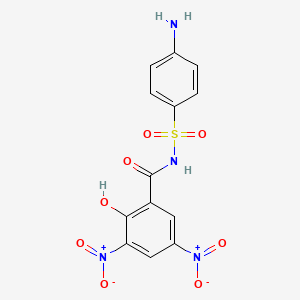
N-(4-Aminobenzene-1-sulfonyl)-2-hydroxy-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminobenzene-1-sulfonyl)-2-hydroxy-3,5-dinitrobenzamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobenzene-1-sulfonyl)-2-hydroxy-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the sulfonamide intermediate. One common method involves the reaction of 4-aminobenzenesulfonyl chloride with 2-hydroxy-3,5-dinitrobenzoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminobenzene-1-sulfonyl)-2-hydroxy-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, reduced sulfonamides, and substituted benzamides .
Scientific Research Applications
N-(4-Aminobenzene-1-sulfonyl)-2-hydroxy-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Aminobenzene-1-sulfonyl)-2-hydroxy-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antibacterial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Sulfabenzamide: A sulfonamide with a benzamido substituent, known for its antibacterial properties.
Sulfathiazole: Another sulfonamide used as an antibacterial agent.
Sulfacetamide: A sulfonamide used in topical antibacterial preparations.
Uniqueness
N-(4-Aminobenzene-1-sulfonyl)-2-hydroxy-3,5-dinitrobenzamide is unique due to its combination of sulfonyl, nitro, and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
62547-31-3 |
|---|---|
Molecular Formula |
C13H10N4O8S |
Molecular Weight |
382.31 g/mol |
IUPAC Name |
N-(4-aminophenyl)sulfonyl-2-hydroxy-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H10N4O8S/c14-7-1-3-9(4-2-7)26(24,25)15-13(19)10-5-8(16(20)21)6-11(12(10)18)17(22)23/h1-6,18H,14H2,(H,15,19) |
InChI Key |
PVJDWLLRINGDDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


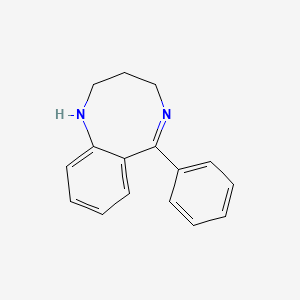
![5-Nitro-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14532059.png)
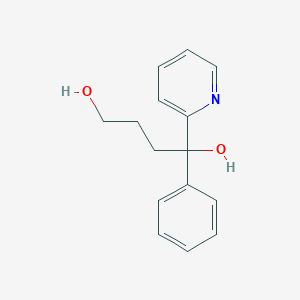
![1-[(2S,3S)-3-(hydroxymethyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14532073.png)
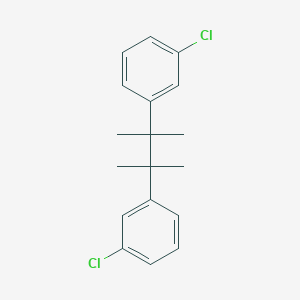
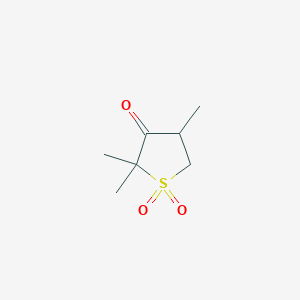
![4-[(6-Methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzoic acid](/img/structure/B14532081.png)

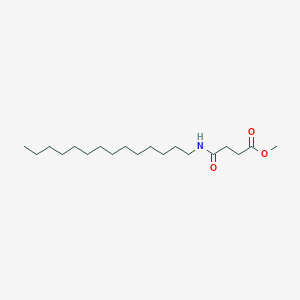
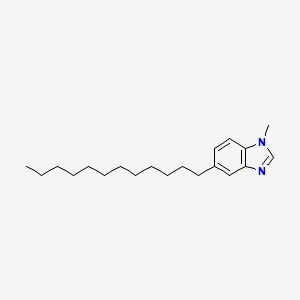
![3-Bromo-2-(ethoxymethyl)naphtho[1,2-B]thiophene](/img/structure/B14532101.png)
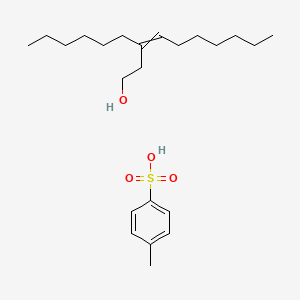
![Diethyl [5-amino-2-(aminomethyl)pentyl]phosphonate](/img/structure/B14532113.png)
![[2,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14532114.png)
